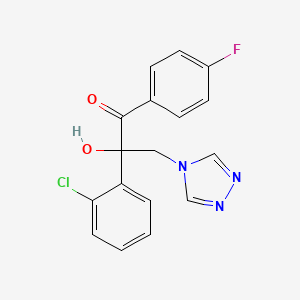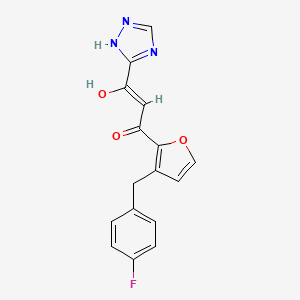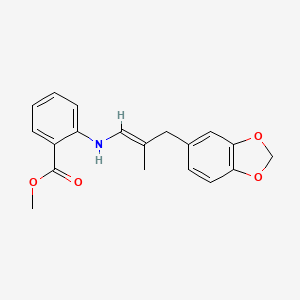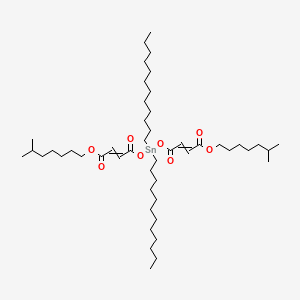
Diisooctyl 4,4'-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisooctyl 4,4’-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate) is a complex organotin compound known for its unique chemical properties and applications. This compound is characterized by its molecular formula C48H88O8Sn and a molecular weight of 911.9 g/mol . It is used in various industrial and research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diisooctyl 4,4’-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate) involves the reaction of diisooctyl 4-oxoisocrotonate with didodecylstannylene. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and using appropriate solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced equipment to control the reaction environment. The final product is then purified using techniques such as distillation or recrystallization to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Diisooctyl 4,4’-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced tin species.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized tin species, while reduction reactions produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Diisooctyl 4,4’-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism of action of Diisooctyl 4,4’-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate) involves its interaction with molecular targets and pathways within a system. The compound exerts its effects by binding to specific sites on target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical effects, depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Diisooctyl 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxoisocrotonate): Similar in structure but with different alkyl groups attached to the tin atom.
Diisooctyl 4,4’-((dioctylstannylene)bis(oxy))bis(4-oxoisocrotonate): Another similar compound with different alkyl groups.
Uniqueness
Diisooctyl 4,4’-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate) is unique due to its specific alkyl groups and the resulting chemical properties. These properties make it suitable for specialized applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
84029-64-1 |
|---|---|
Fórmula molecular |
C48H88O8Sn |
Peso molecular |
911.9 g/mol |
Nombre IUPAC |
4-O-[didodecyl-[4-(6-methylheptoxy)-4-oxobut-2-enoyl]oxystannyl] 1-O-(6-methylheptyl) but-2-enedioate |
InChI |
InChI=1S/2C12H20O4.2C12H25.Sn/c2*1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14;2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);2*1,3-12H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
AARHLQFEUGOVLL-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(OC(=O)C=CC(=O)OCCCCCC(C)C)OC(=O)C=CC(=O)OCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


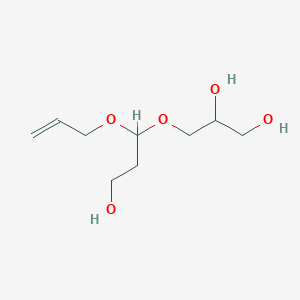
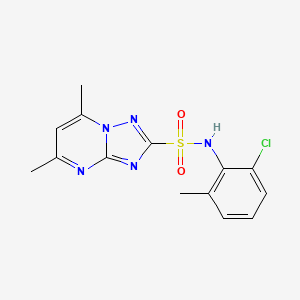
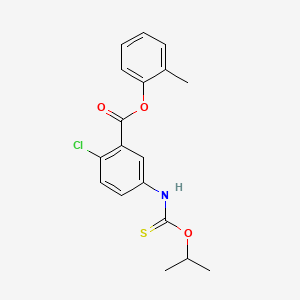
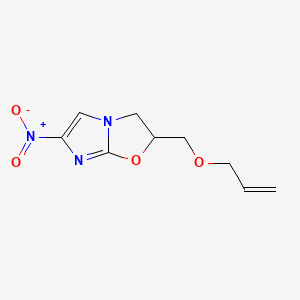
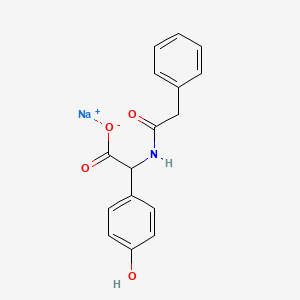
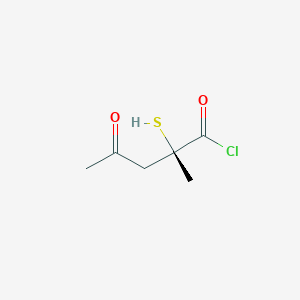
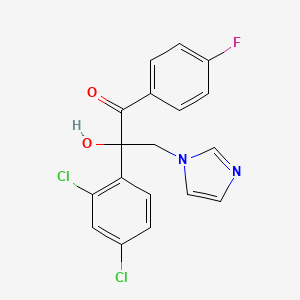
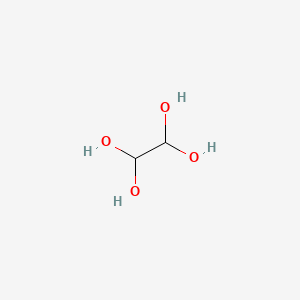
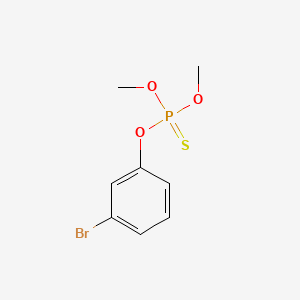
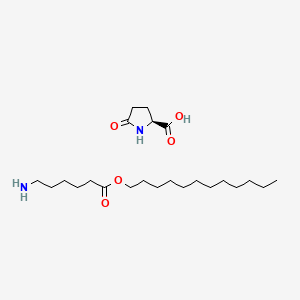
![3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2-carbaldehyde](/img/structure/B15180407.png)
